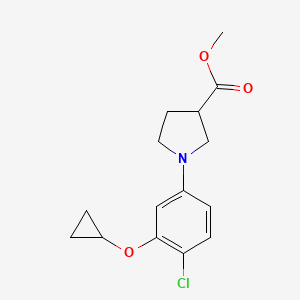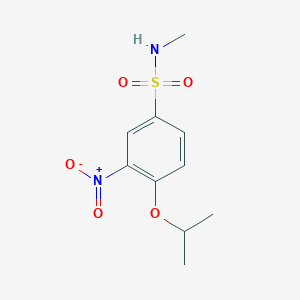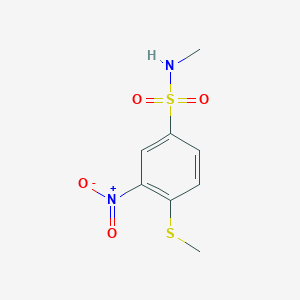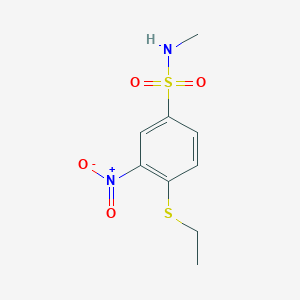
MFCD30145945
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD30145945 is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring, a chlorinated phenyl group, and a cyclopropyloxy moiety. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD30145945 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring.
Attachment of the Cyclopropyloxy Moiety: The cyclopropyloxy group is attached through an etherification reaction, typically involving a cyclopropyl alcohol and an appropriate leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD30145945 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
MFCD30145945 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of MFCD30145945 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-chloro-1H-pyrrole-2-carboxylate: Shares a similar pyrrole ring structure but lacks the cyclopropyloxy and pyrrolidine moieties.
Pyrrolidine-3-carboxylate derivatives: These compounds have variations in the substituents attached to the pyrrolidine ring, leading to different chemical and biological properties.
Uniqueness
MFCD30145945 is unique due to its combination of a chlorinated phenyl group, a cyclopropyloxy moiety, and a pyrrolidine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
methyl 1-(4-chloro-3-cyclopropyloxyphenyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-19-15(18)10-6-7-17(9-10)11-2-5-13(16)14(8-11)20-12-3-4-12/h2,5,8,10,12H,3-4,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZGGCMYNGIANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)C2=CC(=C(C=C2)Cl)OC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(3-Chloro-2-methylphenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247525.png)
![[3-(3-Chloro-4-methylphenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247532.png)
![[3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazol-5-yl]methanamine](/img/structure/B8247534.png)
![[3-[2-Bromo-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine](/img/structure/B8247542.png)
![[3-[3-Bromo-4-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine](/img/structure/B8247552.png)
![[3-[4-Bromo-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine](/img/structure/B8247561.png)
![[3-[4-Bromo-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine](/img/structure/B8247568.png)
![[3-(2,3,6-Trichlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247572.png)
![[3-(2,4,6-Trichlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247575.png)
![[3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247587.png)
![[3-(2,3,5-Trifluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247594.png)



